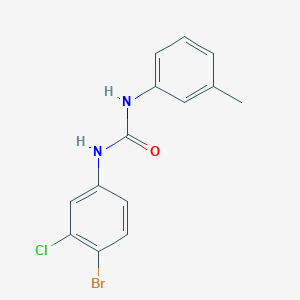

![molecular formula C19H25N3O2 B4616378 4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)

4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol

Vue d'ensemble

Description

The compound belongs to a class of chemicals that include oxadiazoles and piperidine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in material science. Oxadiazoles, in particular, are known for their stability and intriguing pharmacological profiles, while piperidine structures are common in therapeutic agents due to their interaction with biological targets.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions starting from hydrazides or hydrazones. For example, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole involves converting ethyl isonipecotate to a series of intermediates, culminating in the formation of the target compound through reactions with N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (Khalid et al., 2016).

Molecular Structure Analysis

Crystal structure analysis is a critical tool for understanding the geometry, bonding, and configuration of chemical compounds. For instance, the molecular structure of related compounds has been determined using X-ray crystallography, which reveals details about the spatial arrangement of atoms and intermolecular interactions (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Oxadiazoles and piperidine derivatives participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, ethyl 5,5-diarylpenta-2,3,4-trienoates can undergo phosphine-mediated [3+2] cycloaddition reactions, offering a pathway to synthesize polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Synthesis Approaches : Research has demonstrated innovative synthesis methods for creating derivatives of oxadiazole, emphasizing the compound's role in the development of new chemical entities. For instance, compounds with oxadiazole moieties have been synthesized to explore their antibacterial properties, showcasing the chemical versatility and potential therapeutic applications of these molecules (Khalid et al., 2016).

Biological Activities and Applications

- Antibacterial Properties : Studies have indicated that oxadiazole derivatives exhibit moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antibacterial agents (Kakanejadifard et al., 2013).

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, with certain compounds showing promise as anticancer agents. These findings highlight the potential of oxadiazole derivatives in cancer therapy research (Rehman et al., 2018).

- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have also been applied in the field of materials science, particularly in the development of efficient OLEDs with low efficiency roll-off, demonstrating the compound's utility beyond biomedical applications (Jin et al., 2014).

Propriétés

IUPAC Name |

4-[2-[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]ethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c23-17-10-5-14(6-11-17)4-9-16-3-1-2-12-22(16)13-18-20-19(21-24-18)15-7-8-15/h5-6,10-11,15-16,23H,1-4,7-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAIZLZHMWXNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCC2=CC=C(C=C2)O)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)

![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)

![4-ethyl-2-(4-fluorophenyl)-5-(4-morpholinyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4616369.png)

![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)

![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)

![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)